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Compound of Interest

Compound Name: Propylcyclohexane

Cat. No.: B167486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for

propylcyclohexane (C₉H₁₈), a saturated hydrocarbon. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for acquiring these spectra. This information is crucial for the structural

elucidation, identification, and quality control of propylcyclohexane in various research and

development applications.

Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass

Spectra of propylcyclohexane.

¹H NMR Spectral Data
The ¹H NMR spectrum of propylcyclohexane in CDCl₃ displays signals corresponding to the

different proton environments in the molecule. Due to the complex overlapping of signals for

the cyclohexyl ring protons, some are reported as multiplets within a range.
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Assignment
Chemical Shift (δ)

ppm
Multiplicity Integration

CH₃ (propyl) ~ 0.87 Triplet 3H

CH₂ (propyl, middle) ~ 1.22 Multiplet 2H

CH₂ (propyl, attached

to ring)
~ 1.18 - 1.31 Multiplet 2H

Cyclohexyl Protons ~ 1.10 - 1.77 Multiplet 11H

Note: The exact chemical shifts and multiplicities of the cyclohexyl protons can be complex due

to conformational mobility and signal overlap. The data presented is an aggregation from

available spectra.[1]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides distinct signals for each carbon atom in a unique electronic

environment.

Carbon Assignment Chemical Shift (δ) ppm

C1 (Cyclohexyl, attached to propyl) ~ 38.0

C2, C6 (Cyclohexyl) ~ 34.0

C3, C5 (Cyclohexyl) ~ 27.0

C4 (Cyclohexyl) ~ 26.8

CH₂ (Propyl, attached to ring) ~ 37.5

CH₂ (Propyl, middle) ~ 20.0

CH₃ (Propyl) ~ 14.5

Note: These are approximate chemical shifts and can vary slightly based on the solvent and

experimental conditions. The data is compiled from publicly available spectral databases.

IR Spectral Data
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The infrared spectrum of propylcyclohexane is characterized by absorptions corresponding to

C-H stretching and bending vibrations.

Frequency (cm⁻¹) Vibrational Mode Functional Group

2927 - 2854 C-H Stretch Alkane (CH₂, CH₃)

1465 - 1448 C-H Bend (Scissoring) CH₂

1375 C-H Bend (Symmetric) CH₃

Note: The IR spectrum of alkanes is often simple, with the most prominent peaks arising from

C-H bonds. The absence of significant peaks in other regions (e.g., 1600-1800 cm⁻¹ for C=O,

3200-3600 cm⁻¹ for O-H) is characteristic of a saturated hydrocarbon.[1]

Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of propylcyclohexane shows a molecular ion peak

and several fragment ions resulting from the cleavage of the propyl group and the cyclohexane

ring.

m/z Relative Intensity (%) Proposed Fragment

126 ~14 [C₉H₁₈]⁺ (Molecular Ion)

97 ~2 [C₇H₁₃]⁺

83 100 [C₆H₁₁]⁺ (Base Peak)

82 ~47 [C₆H₁₀]⁺

69 ~9 [C₅H₉]⁺

67 ~13 [C₅H₇]⁺

55 ~56 [C₄H₇]⁺

41 ~31 [C₃H₅]⁺

Note: The base peak at m/z 83 corresponds to the loss of the propyl group (C₃H₇), resulting in

a stable cyclohexyl cation. Other fragments arise from further fragmentation of the ring.[2]
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Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Sample Preparation

Sample Weighing: Accurately weigh approximately 10-20 mg of propylcyclohexane for ¹H

NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Filtration (Optional but Recommended): To remove any particulate matter, a small plug of

glass wool can be placed in the Pasteur pipette during the transfer.

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.1.2. NMR Spectrometer Setup and Data Acquisition

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the

NMR spectrometer.

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃.

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain

sharp, symmetrical peaks.

Tuning and Matching: The probe is tuned to the appropriate frequency for either ¹H or ¹³C

nuclei to ensure optimal signal detection.

Acquisition Parameters:

¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the

spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 8-16), and relaxation delay
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(e.g., 1-2 seconds).

¹³C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum

to singlets for each carbon. A larger number of scans (e.g., 128 or more) and a longer

relaxation delay may be necessary due to the lower natural abundance and smaller

gyromagnetic ratio of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the frequency-domain spectrum. Phase and baseline corrections are applied, and

the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H

NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy
2.2.1. Attenuated Total Reflectance (ATR) - FTIR

Crystal Cleaning: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or

acetone) and allow it to dry completely.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.

Sample Application: Place a small drop of propylcyclohexane directly onto the center of the

ATR crystal.

Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). The

number of scans can be varied to improve the signal-to-noise ratio (e.g., 16-32 scans).

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum.

Cleaning: After the measurement, thoroughly clean the ATR crystal with a solvent-moistened

wipe.

Mass Spectrometry (MS)
2.3.1. Electron Ionization (EI) - MS
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Sample Introduction: Propylcyclohexane, being a volatile liquid, is typically introduced into

the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion

probe. For GC-MS, a dilute solution of propylcyclohexane in a volatile solvent (e.g.,

dichloromethane or hexane) is injected into the GC.

Ionization: In the ion source, the gaseous propylcyclohexane molecules are bombarded

with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron

from the molecule, forming a molecular ion (M⁺•).

Fragmentation: The excess energy imparted during ionization leads to the fragmentation of

the molecular ion into smaller, charged fragments and neutral radicals.

Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound like propylcyclohexane using the spectroscopic techniques discussed.
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Spectroscopic analysis workflow for structural determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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